N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-YL)acetamide
Overview
Description
“N-(4-Chloro-3-fluorophenyl)acetamide” and “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” are chemical compounds with the molecular formulas C8H7ClFNO and C8H6Cl2FNO, respectively . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” is represented by the InChI 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) .Physical and Chemical Properties Analysis
The molecular weight of “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” is 222.04 . The predicted boiling point is 360.2±42.0 °C and the predicted density is 1.479±0.06 g/cm3 .Scientific Research Applications
Synthesis and Pharmacological Properties
- A study involved the synthesis of novel derivatives related to N-(1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide, which showed significant anti-inflammatory activity. This suggests potential applications in developing treatments for inflammatory conditions (Sunder & Maleraju, 2013).
Metabolic Studies and Potential Risks
- Comparative metabolism studies of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes highlighted the metabolic pathways of related compounds. Understanding these pathways is crucial for assessing the potential toxicological risks associated with exposure to similar chemicals (Coleman et al., 2000).
Chemical Properties and Potential Applications
- Research into the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including compounds structurally similar to this compound, provided insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This indicates a possible application in the development of more efficient solar energy conversion technologies (Mary et al., 2020).
Material Science Applications
- The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds suggests potential applications in the development of new materials with unique properties for industrial applications (Lazareva et al., 2017).
Safety and Hazards
Sigma-Aldrich provides “2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide” as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . The safety information includes that it should be stored under the class code 11 - Combustible Solids .
Properties
IUPAC Name |
N-[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-8(16)15-12(2,3)7-9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTFZSPFRXTAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)CC1=CC(=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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